Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a naphthalene moiety, an oxadiazole ring, and a benzoate ester
Preparation Methods
The synthesis of Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol to form the thioether linkage.
Naphthalene attachment: The naphthalene moiety is introduced via a nucleophilic substitution reaction, where the naphthalen-1-yloxy group is attached to the oxadiazole ring.
Acetamido linkage: The final step involves the formation of the acetamido linkage through an amide coupling reaction between the oxadiazole-thioether intermediate and 4-aminobenzoic acid methyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The naphthalene moiety can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with biological targets, leading to disruption of normal cellular processes.
Comparison with Similar Compounds
Similar compounds include:
Methyl 4-(2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: This compound has a phenoxy group instead of a naphthalen-1-yloxy group, which may affect its biological activity and chemical reactivity.
Methyl 4-(2-((5-(benzyloxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: The benzyloxy group can influence the compound’s solubility and interaction with biological targets.
Methyl 4-(2-((5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: The methoxy group can alter the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C23H19N3O5S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O5S/c1-29-22(28)16-9-11-17(12-10-16)24-20(27)14-32-23-26-25-21(31-23)13-30-19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27) |
InChI Key |
NXJPCTGMOYYMCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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